molecular formula C19H18ClN3OS B2562379 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 851079-29-3

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2562379
CAS No.: 851079-29-3
M. Wt: 371.88
InChI Key: XMIBGMLZWKXIQB-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a synthetic small molecule characterized by an imidazole core linked to a phenethylacetamide group via a thioether bridge. This structural motif is common in compounds investigated for their potential in pharmacological research. While specific biological data for this compound is limited, studies on closely related analogues provide strong evidence for its research value. Compounds featuring the (imidazol-2-yl)thio)-N-substituted acetamide scaffold have demonstrated significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Candida albicans and Aspergillus niger . Furthermore, structural analogues have shown promising anticancer activity in cytotoxicity studies against human cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MCF7) models, with some derivatives exhibiting potency comparable to or greater than standard chemotherapeutic agents . The proposed mechanism of action for such compounds often involves enzyme inhibition or interaction with cellular receptors. The incorporation of the 4-chlorophenyl substituent on the imidazole ring is a common feature in drug discovery, as halogen atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers may find this compound particularly valuable as a lead molecule or reference standard in programs aimed at developing novel antimicrobial and anticancer agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-16-6-8-17(9-7-16)23-13-12-22-19(23)25-14-18(24)21-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIBGMLZWKXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the imidazole intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the chlorophenyl-imidazole intermediate with a thiol compound under basic conditions.

    Acetamide Formation: Finally, the phenethylacetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted chlorophenyl-imidazole compounds.

Scientific Research Applications

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its effects on various biochemical pathways, including enzyme inhibition and receptor modulation.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biology: It is used in studies involving cell signaling, apoptosis, and other cellular processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall structure allows it to modulate various signaling pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

A. Heterocycle Core Influence

  • Imidazole vs.
  • Pyridine Derivatives : highlights pyridine-based acetamides with superior insecticidal activity, suggesting that electron-deficient heterocycles (e.g., pyridine) may improve interactions with insect nicotinic acetylcholine receptors .

B. Substituent Effects

  • Chlorophenyl Groups: The 4-chlorophenyl group in the target compound and Compound 15 () likely enhances metabolic stability and π-π stacking with aromatic residues in target proteins.
  • Phenethyl vs. Thiazolyl : The phenethyl group in the target compound may improve blood-brain barrier penetration compared to thiazolyl substituents (), which are more polar and hydrogen-bond-prone .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClN3OS
  • Molecular Weight : 427.95 g/mol
  • CAS Number : 1226455-41-9

The compound features a complex structure characterized by an imidazole ring, a thioether linkage, and a phenethylacetamide moiety. These structural components are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole and thiazole rings facilitate binding interactions that can modulate enzyme activity or receptor signaling pathways. The chlorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity.

Biological Activity

Research indicates that This compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with imidazole and thiazole structures often possess antimicrobial properties. In vitro assays reveal that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Preliminary research suggests that the compound may exhibit anticancer activity. It has been observed to induce apoptosis in cancer cell lines, which is a crucial mechanism for cancer treatment. The specific pathways involved in this process are still under investigation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 5 µg/mL.
Study 2Showed induction of apoptosis in MCF-7 breast cancer cells via caspase activation.
Study 3Reported inhibition of TNF-alpha production in LPS-stimulated macrophages, suggesting anti-inflammatory potential.

Synthesis and Industrial Applications

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the imidazole ring through condensation reactions.
  • Introduction of the thioether linkage via reaction with thiols.
  • Final acetamide formation through appropriate coupling reactions.

In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.

Q & A

Q. What are the standard synthetic protocols for 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. A common route includes:

Formation of the imidazole core via cyclization of substituted thiourea intermediates under acidic conditions.

Thioether linkage formation between the imidazole and acetamide moieties using coupling agents like EDCI/HOBt.

Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12h to 2h) and improves yields (from 60% to 85%) by enhancing reaction kinetics .
  • Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) and catalyst use (e.g., Pd/C for deprotection) minimize side products .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Multi-modal spectroscopic and analytical techniques are employed:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 413.05 Da) .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with broad-spectrum in vitro assays:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodological Answer : Systematic substitution of key moieties and evaluation of bioactivity:
Modification Observed Impact Reference
4-Chlorophenyl → 4-FluorophenylImproved solubility; reduced IC₅₀ in kinase assays
Thioether → SulfoneIncreased metabolic stability but lower potency
  • Approach : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Step 1 : Validate assay conditions (e.g., confirm target protein expression levels in cell lines via Western blot) .
  • Step 2 : Assess pharmacokinetic parameters (e.g., plasma half-life, bioavailability) using LC-MS/MS in rodent models .
  • Step 3 : Modify formulation (e.g., PEGylation or liposomal encapsulation) to enhance in vivo efficacy .

Q. What strategies are effective in improving the compound’s selectivity for a target enzyme?

  • Methodological Answer :
  • Co-crystallization Studies : Resolve X-ray structures of the compound bound to the enzyme to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Fragment-Based Design : Introduce steric hindrance (e.g., methyl groups) to block off-target binding pockets .
  • Proteome-Wide Profiling : Use affinity chromatography coupled with MS to detect off-target binding .

Q. How can thermal stability and decomposition profiles inform formulation development?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., 210°C) to guide storage conditions .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms (e.g., Form I vs. Form II) affecting solubility .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize Assay Protocols : Use identical cell lines (e.g., HepG2), serum concentrations, and incubation times .
  • Control for Batch Variability : Compare multiple synthetic batches (≥3) to rule out purity-driven effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from published studies, adjusting for assay methodology .

Tables for Key Comparisons

Q. Table 1: Impact of Substituents on Bioactivity

Substituent Target IC₅₀ (µM) Key Finding
4-Chlorophenyl (Parent)EGFR0.45High potency, low solubility
4-MethoxyphenylEGFR1.20Improved solubility, reduced activity
3-NitrophenylEGFR0.78Moderate potency, metabolic instability
Data adapted from

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